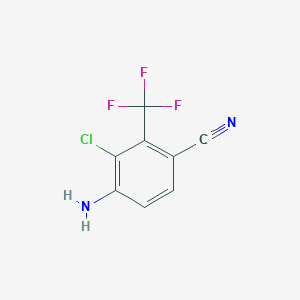

4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-amino-3-chloro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-2H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCSAJVHHBZVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Step: Selective Functionalization

The synthesis begins with the regioselective bromination of m-trifluoromethyl fluorobenzene. In a reactor, the substrate is combined with glacial acetic acid and concentrated sulfuric acid (vitriol oil) at a weight ratio of 100:(5–20). Dibromohydantoin (C₅H₆Br₂N₂O₂) is added incrementally at a 0.6:1 molar ratio relative to the starting material, followed by reflux for 5–7 hours. This step introduces a bromine atom at the para position relative to the fluorine substituent, yielding 4-fluoro-2-(bromomethyl)trifluorobenzene with >98% purity.

Key Parameters

Cyanidation: CuCN-Mediated Substitution

The brominated intermediate undergoes cyanation using cuprous cyanide (CuCN) in quinoline solvent. A 1:1.1 molar ratio of CuCN to 4-fluoro-2-(bromomethyl)trifluorobenzene ensures complete substitution. The reaction proceeds under reflux for 20 hours, after which steam distillation isolates 4-fluoro-2-(trifluoromethyl)benzonitrile. Quinoline acts as both solvent and catalyst, with a consumption rate of 3–5 L per kg intermediate.

Challenges

-

Cuprous cyanide toxicity requires stringent handling protocols.

-

Quinoline’s high boiling point (237°C) complicates solvent recovery.

Amination: Ammonia Displacement

The final step involves aminating the fluorinated nitrile using liquefied ammonia in ethanol. At 120°C and 8 hours of reaction time, the fluorine atom is replaced by an amine group via nucleophilic aromatic substitution. A 1.5:1 molar ratio of NH₃ to substrate ensures complete conversion. Toluene recrystallization yields the final product with 99.2% purity (HPLC) and a 73–75% overall yield across three steps.

Optimization Data

| Step | Reagent Ratio | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | 0.6:1 (Br:Ar) | 6 | 89 | 98 |

| Cyanidation | 1.1:1 (CuCN) | 20 | 85 | 97 |

| Amination | 1.5:1 (NH₃) | 8 | 92 | 99.2 |

Grignard-Based Carboxylation Pathway

Grignard Reaction and Carbon Dioxide Insertion

An alternative route starts with 2-bromo-5-fluorobenzotrifluoride, which undergoes a Grignard reaction with magnesium in tetrahydrofuran (THF). After forming the organomagnesium intermediate, carbon dioxide is introduced at −10–50°C to yield 4-fluoro-2-(trifluoromethyl)benzoic acid. Hydrolysis with hydrochloric acid (6 M) achieves 95% conversion.

Advantages

-

Avoids toxic cyanide reagents.

-

Utilizes CO₂ as a sustainable C1 source.

Ammoniation to Benzamide

The benzoic acid derivative is reacted with liquid ammonia in ethanol under pressurized conditions (0.6–0.8 MPa) at 65–70°C. Anhydrous copper sulfate (0.5–1 mol%) catalyzes the amidation, producing 4-amino-2-(trifluoromethyl)benzamide with 98% yield and 96.5% purity.

Dehydration to Benzonitrile

Benzamide dehydration employs thionyl chloride (SOCl₂) in toluene at 50–60°C. A 1.5:1 molar ratio of SOCl₂ to benzamide drives the reaction to completion within 5 hours, yielding 4-amino-2-(trifluoromethyl)benzonitrile with 99.6% purity and an 85% overall yield.

Process Summary

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard/CO₂ | −10–50°C, THF | 95 | 94 |

| Ammoniation | 65°C, 0.8 MPa, CuSO₄ | 98 | 96.5 |

| Dehydration | 60°C, SOCl₂, toluene | 92 | 99.6 |

Comparative Analysis of Synthetic Methods

Environmental Impact

Quinoline solvent in the first method poses disposal challenges due to its persistence and toxicity (LD₅₀ = 331 mg/kg in rats). The Grignard pathway utilizes THF, which is recyclable and less environmentally damaging.

Industrial Scalability

Continuous flow systems enhance the Grignard method’s scalability, achieving 85% yield at a 100 kg/batch scale. The bromination route’s batch processing limits throughput to 200–250 kg per cycle.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted benzonitriles

- Amino derivatives

- Coupled aromatic compounds

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-amino-3-chloro-2-(trifluoromethyl)benzonitrile typically involves several steps, including bromination, cyano group replacement, and aminolysis. A novel method has been developed that utilizes m-trifluoromethyl fluorobenzene as the primary raw material, leading to high purity (>99%) and yields (73-75%) of the target compound .

Pharmaceutical Applications

2.1 Anticancer Activity

One of the notable applications of this compound is its role as an intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment. The compound's structure allows it to effectively inhibit androgen receptors, making it a key player in hormone-related therapies .

2.2 Neurological Disorders

Research indicates that derivatives of this compound may act as antagonists for P2X3 receptors, which are implicated in neuropathic pain and chronic cough. These antagonists have shown promise in preclinical studies for their potential to alleviate pain without central nervous system side effects, thus providing a safer alternative for patients .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies reveal that modifications to the trifluoromethyl and amino groups significantly influence the biological activity of the compound. For instance, variations in halide substitutions on the aniline moiety can enhance metabolic stability and potency against specific targets such as P2X3 receptors .

Table 1: Summary of SAR Findings

| Compound Variant | Activity Level | Metabolic Stability |

|---|---|---|

| 4-Amino-3-chloro | Moderate | High |

| 4-Fluoro derivative | High | Moderate |

| 4-Chloro derivative | Low | High |

Case Studies

Case Study 1: Bicalutamide Synthesis

The synthesis route for bicalutamide involves using this compound as a key intermediate. Studies have shown that optimizing the synthesis process can lead to more efficient production methods that reduce waste and improve yield .

Case Study 2: P2X3 Receptor Antagonists

In a recent study, various derivatives of this compound were tested for their ability to inhibit P2X3 receptors. Compounds with trifluoromethyl substitutions demonstrated enhanced selectivity and reduced side effects compared to traditional treatments for neuropathic pain .

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile with related benzonitrile derivatives:

*Calculated based on substituent contributions.

Biological Activity

4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group, a chloro substituent, and a trifluoromethyl group attached to a benzonitrile framework. This unique combination of functional groups imparts specific chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, studies have shown that related fluorinated compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase antimicrobial potency .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Enzymatic Inhibition

The compound has been investigated for its potential to inhibit specific enzymes critical in bacterial fatty acid synthesis pathways. For example, it has shown promising results as an inhibitor of the enzyme ecKAS III, with an IC50 value indicating significant potency .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites of enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

A recent study highlighted the efficacy of fluorinated compounds in treating infections caused by resistant bacterial strains. In vitro tests demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Study Findings

- In Vitro Efficacy : Tested against multiple strains, the compound showed lower MIC values than several standard antibiotics.

- Resistance Mechanism : Investigations into resistance mechanisms revealed that bacteria exposed to the compound did not develop resistance as rapidly as those treated with conventional antibiotics.

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-Amino-3-chloro-2-(trifluoromethyl)benzonitrile?

Methodological Answer:

- NMR Spectroscopy: Use -NMR to identify aromatic protons and amino groups. -NMR is critical for resolving the trifluoromethyl group’s chemical environment. -NMR helps confirm nitrile (C≡N) and aromatic carbons.

- IR Spectroscopy: Detect the nitrile stretch (~2200–2260 cm) and amino N-H stretches (~3300–3500 cm).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (186.13 g/mol). Refer to NIST spectral libraries for fragmentation patterns .

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer:

- Stepwise Functionalization: Start with 3-chloro-2-(trifluoromethyl)benzonitrile (). Introduce the amino group via nitration followed by reduction or direct amination using Pd-catalyzed Buchwald-Hartwig coupling.

- Precursor Selection: Derivatives like 4-chloro-3-(trifluoromethyl)aniline () can be cyanated using CuCN or a Sandmeyer reaction. Monitor reaction conditions to avoid over-fluorination or decomposition .

Q. What safety protocols are essential during handling?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood.

- First-Aid Measures: For skin contact, wash with water and emollients. For eye exposure, flush with water for 15+ minutes (). Avoid inhalation; use respiratory protection if dust forms .

Advanced Research Questions

Q. How do competing electronic effects (e.g., -NH2_22, -CF3_33, -Cl) influence regioselectivity in electrophilic substitution?

Methodological Answer:

- Electronic Analysis: The amino group (-NH) is strongly activating (ortho/para-directing), while -CF and -Cl are deactivating (meta-directing). This creates competing directing effects.

- Experimental Design: Use DFT calculations to predict reactive sites. Validate with bromination or nitration reactions under controlled conditions (e.g., low temperature, dilute HNO). Monitor regioselectivity via HPLC or -NMR .

Q. How can thermal instability during purification be mitigated?

Methodological Answer:

- Low-Temperature Techniques: Use flash chromatography at 0–4°C with silica gel. Avoid high-vacuum distillation; opt for gentle rotary evaporation.

- Alternative Solvents: Polar aprotic solvents (e.g., DMF or DMSO) may stabilize the compound during recrystallization. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .

Q. How to resolve contradictions in reported solubility data across polar aprotic solvents?

Methodological Answer:

- Systematic Solubility Testing: Use a Hansen Solubility Parameter (HSP) approach. Test DMSO, DMF, and acetonitrile at varying temperatures.

- Analytical Validation: Pair solubility studies with Dynamic Light Scattering (DLS) to detect aggregation. Cross-reference with thermogravimetric analysis (TGA) to exclude solvent retention artifacts .

Q. What role does this compound play in designing kinase inhibitors?

Methodological Answer:

- Scaffold Utility: The nitrile group acts as a hydrogen bond acceptor, while -CF enhances lipophilicity. Use it as a core for pyridine or benzamide derivatives (e.g., ).

- Structure-Activity Relationship (SAR): Modify the amino group to introduce alkyl or aryl substituents. Test inhibitory activity against EGFR or VEGFR kinases via in vitro assays .

Data Contradictions and Validation Strategies

Q. Why do conflicting melting points appear in literature?

Methodological Answer:

- Purity Assessment: Use HPLC (≥95% purity threshold) and DSC to confirm melting behavior. Impurities (e.g., residual solvents) lower observed melting points.

- Interlab Comparison: Replicate synthesis and purification steps from independent sources (e.g., vs. 13). Report conditions (heating rate, atmosphere) to standardize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.